Ammoniumhydrogencarbonat

Übersicht

Beschreibung

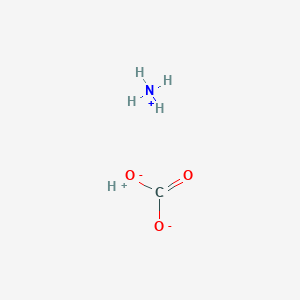

Ammonium bicarbonate is an inorganic compound with the chemical formula NH₄HCO₃. It is a white, crystalline powder that belongs to the class of compounds known as inorganic salts. This compound is commonly referred to as bicarbonate of ammonia, ammonium hydrogen carbonate, hartshorn, or baker’s ammonia. Ammonium bicarbonate is a colorless solid with a faint odor of ammonia and is highly soluble in water. It decomposes in hot water and is insoluble in alcohol and acetone .

Wissenschaftliche Forschungsanwendungen

Ammonium bicarbonate has a wide array of applications spanning several industries:

Chemistry: It serves as a buffer in lyophilization and matrix-assisted laser desorption/ionization (MALDI) techniques.

Biology: Ammonium bicarbonate is used in the preparation of biological samples for mass spectrometry analysis.

Medicine: It is used in the pharmaceutical industry as a leavening agent and in the formulation of certain medications.

Industry: In the food industry, it is used as a leavening agent in the baking of flat goods such as crackers and cookies.

Wirkmechanismus

Target of Action

Ammonium bicarbonate, chemically speaking, is the bicarbonate salt of the ammonium ion . It primarily targets the biochemical processes that involve ammonia, carbon dioxide, and water . As a pesticide active ingredient, it acts as a feeding attractant for insects .

Mode of Action

Ammonium bicarbonate interacts with its targets by decomposing into ammonia, carbon dioxide, and water . This decomposition is a result of its thermal instability . In the environment, it slowly decomposes to release ammonia .

Biochemical Pathways

The primary biochemical pathway affected by ammonium bicarbonate is the conversion of ammonia and carbon dioxide. This compound is produced by combining carbon dioxide and ammonia . The reaction solution is kept cold due to the thermal instability of ammonium bicarbonate, which allows the precipitation of the product as a white solid .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments . It’s worth noting that the compound is thermally unstable, which could impact its bioavailability .

Result of Action

The primary result of ammonium bicarbonate’s action is the production of ammonia, carbon dioxide, and water . This decomposition process can influence various biochemical processes, particularly those involving these compounds .

Action Environment

The action of ammonium bicarbonate is influenced by environmental factors such as temperature. Due to its thermal instability, the compound decomposes more readily at higher temperatures . Furthermore, its solubility in water suggests that it could be more active in aqueous environments .

Biochemische Analyse

Biochemical Properties

Ammonium bicarbonate is involved in the nitrification process, a critical part of the global biogeochemical nitrogen cycle . It is oxidized into nitrite by ammonia-oxidizing bacteria (AOB), which serves as an energy source for the growth of plants and microorganisms .

Cellular Effects

Ammonium bicarbonate influences cell function by participating in the nitrification process. It contributes to maintaining environmental quality by assisting the decomposition process occurring in nature . It also provides a mechanism for regulating the loss of nitrogen from the environment .

Molecular Mechanism

The molecular mechanism of ammonium bicarbonate involves the microbial oxidation of ammonia into nitrite by different groups of microorganisms . This is the first and the rate-limiting step of the nitrification reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the decomposition rate of ammonium bicarbonate is low when the hot air temperature is less than 150 ℃ . When the temperature exceeds 150 ℃, the decomposition rate increases rapidly .

Metabolic Pathways

Ammonium bicarbonate is involved in the nitrification reaction, a two-step process in which ammonia is oxidized into nitrate via nitrite . This reaction is a critical part of the global biogeochemical nitrogen cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Due to the volatile nature of its constituents, ammonium bicarbonate tends to decompose upon standing, especially in the presence of moisture, which makes it necessary to store this compound in a cool and dry place .

Industrial Production Methods: In industrial settings, ammonium bicarbonate is produced by combining carbon dioxide and ammonia. Since ammonium bicarbonate is thermally unstable, the reaction solution is kept cold, which allows the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium bicarbonate undergoes various types of chemical reactions, including decomposition, reduction, and substitution reactions.

Common Reagents and Conditions:

Decomposition: Upon heating, ammonium bicarbonate decomposes to produce ammonia, carbon dioxide, and water. [ \text{NH}_4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Substitution: In the presence of certain reagents, ammonium bicarbonate can undergo substitution reactions to form various products.

Major Products Formed: The major products formed from the decomposition of ammonium bicarbonate are ammonia, carbon dioxide, and water .

Vergleich Mit ähnlichen Verbindungen

- Ammonium carbonate (NH₄)₂CO₃

- Sodium bicarbonate NaHCO₃

- Potassium bicarbonate KHCO₃

Comparison: Ammonium bicarbonate is unique in its ability to decompose at relatively low temperatures, making it particularly useful in applications where a rapid release of gases is required. Unlike sodium bicarbonate and potassium bicarbonate, ammonium bicarbonate releases ammonia upon decomposition, which can be beneficial in certain agricultural and industrial applications .

Eigenschaften

Key on ui mechanism of action |

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |

|---|---|

CAS-Nummer |

1066-33-7 |

Molekularformel |

CH5NO3 |

Molekulargewicht |

79.056 g/mol |

IUPAC-Name |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

InChI-Schlüssel |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

Verunreinigungen |

Ammonium carbonate |

SMILES |

C(=O)(O)[O-].[NH4+] |

Isomerische SMILES |

C(=O)(O)[O-].[NH4+] |

Kanonische SMILES |

C(=O)(O)O.N |

Color/Form |

Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |

Dichte |

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |

melting_point |

95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |

Key on ui other cas no. |

10361-29-2 |

Physikalische Beschreibung |

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

10361-29-2 |

Haltbarkeit |

Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises. |

Löslichkeit |

Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |

Synonyme |

ammonium bicarbonate |

Dampfdruck |

58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

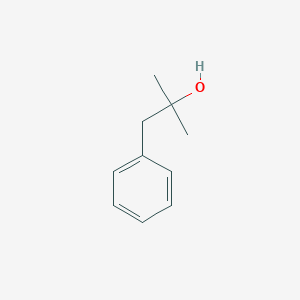

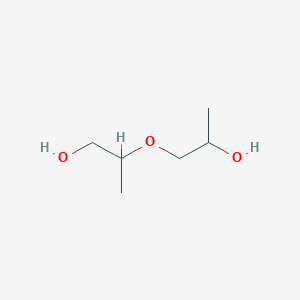

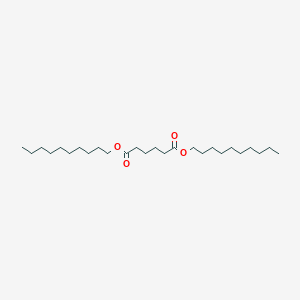

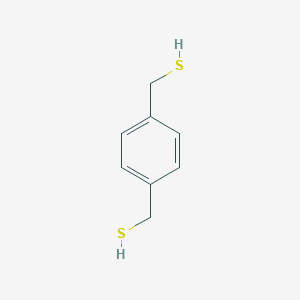

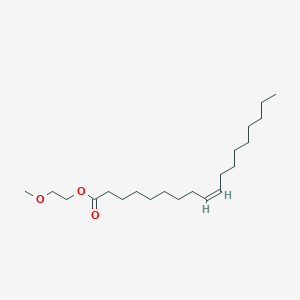

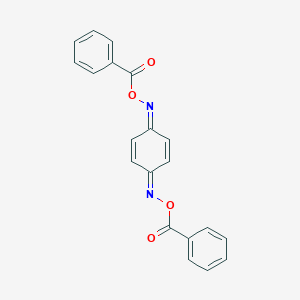

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)